3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(4-pyridyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(4-pyridyl)ethyl]benzamide is a complex organic compound that features a benzamide core linked to a pyridyl ethyl group and a methyl-substituted tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(4-pyridyl)ethyl]benzamide typically involves multiple steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting a suitable nitrile with sodium azide under acidic conditions.
Attachment of the Pyridyl Ethyl Group: The pyridyl ethyl group can be introduced through a nucleophilic substitution reaction involving a pyridine derivative and an appropriate alkyl halide.
Coupling with Benzamide: The final step involves coupling the synthesized tetraazole and pyridyl ethyl intermediates with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(4-pyridyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(4-pyridyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(4-pyridyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit a key enzyme involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share a similar triazole ring structure and have been studied for their anticancer properties.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: This compound also contains a tetrazole ring and is known for its energetic properties.
Uniqueness
3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(4-pyridyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for drug development and materials science.
Properties
Molecular Formula |
C16H16N6O |
---|---|
Molecular Weight |
308.34 g/mol |
IUPAC Name |
3-(5-methyltetrazol-1-yl)-N-(2-pyridin-4-ylethyl)benzamide |
InChI |
InChI=1S/C16H16N6O/c1-12-19-20-21-22(12)15-4-2-3-14(11-15)16(23)18-10-7-13-5-8-17-9-6-13/h2-6,8-9,11H,7,10H2,1H3,(H,18,23) |
InChI Key |
ZDDZPPDISHZZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.